ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
Overview
Description
Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(methylamino)carbonyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound that features a unique structure combining adamantane, thiazinan, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE typically involves multiple steps. One common approach is the condensation of 2-(1-adamantyl)ethylbromide with ethyl acetoacetate in the presence of a copper(II) complex . This reaction yields an intermediate β-keto ester, which is then further reacted with various reagents to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(methylamino)carbonyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(methylamino)carbonyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism by which ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s adamantane moiety, in particular, is known for its ability to interact with hydrophobic pockets in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)ethyl-3-hydroxybutyric acid: This compound shares the adamantane moiety and has similar chemical properties.
1,3-dehydroadamantane: Another adamantane derivative with distinct reactivity and applications.
3-(2-(1-adamantyl)ethyl)-2,4-imidazolidinedione: A related compound with potential biological activity.
Uniqueness
Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(methylamino)carbonyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to its combination of adamantane, thiazinan, and benzoate moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[[3-[2-(1-adamantyl)ethyl]-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O4S/c1-3-34-25(33)20-4-6-21(7-5-20)29-26-30(23(31)13-22(35-26)24(32)28-2)9-8-27-14-17-10-18(15-27)12-19(11-17)16-27/h4-7,17-19,22H,3,8-16H2,1-2H3,(H,28,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFXIQXXTVTLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC)CCC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.